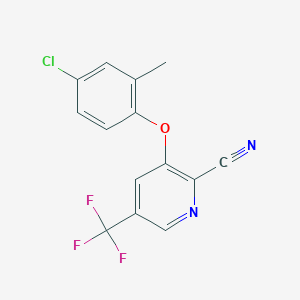

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

描述

属性

IUPAC Name |

3-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O/c1-8-4-10(15)2-3-12(8)21-13-5-9(14(16,17)18)7-20-11(13)6-19/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIIPNJWCBQFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, a commercially available compound or one synthesized via vapor-phase chlorination of 3-picoline derivatives. This intermediate serves as the foundation for introducing substituents at the 2- and 3-positions.

Step 1: Phenoxy Substitution at the 3-Position

Reaction Conditions :

- Substrate : 2,3-Dichloro-5-(trifluoromethyl)pyridine

- Nucleophile : 4-Chloro-2-methylphenol (1.2–1.5 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Catalyst : Copper(I) iodide (10 mol%) with 1,10-phenanthroline (20 mol%)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100–120°C, 12–24 hours

Mechanism :

The reaction proceeds via Ullmann-type coupling, where the phenolic oxygen attacks the electron-deficient 3-chloro position. The trifluoromethyl group at the 5-position enhances electrophilicity, facilitating substitution.

Step 2: Cyanation at the 2-Position

Reaction Conditions :

- Substrate : 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine

- Cyanide Source : Potassium cyanide (1.5 equiv)

- Activator : 4-Dimethylaminopyridine (DMAP, 1.2 equiv)

- Solvent System : Dichloromethane/water (5:1 v/v)

- Temperature : 0–25°C, 2–3 hours

Mechanism :

DMAP activates the 2-chloro position for nucleophilic displacement by cyanide. The biphasic system ensures efficient mixing while minimizing side reactions.

Yield : 80–88% (post-distillation and recrystallization).

Optimization and Comparative Analysis

Solvent and Catalyst Impact on Phenoxy Substitution

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | CuI/1,10-phenanthroline | 110 | 85 |

| DMSO | CuI/neocuproine | 120 | 78 |

| Toluene | None | 100 | <30 |

Polar aprotic solvents (DMF, DMSO) and copper catalysts are critical for achieving high yields. Non-catalytic systems in toluene result in poor conversion.

Cyanide Source Efficiency

| Cyanide Source | Activator | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| KCN | DMAP | 2 | 88 |

| NaCN | DMAP | 3 | 82 |

| Cyanogran® | None | 6 | 65 |

Potassium cyanide with DMAP provides optimal results due to enhanced nucleophilicity and reduced side reactions.

Key Challenges and Solutions

Regioselectivity in Substitution

The electron-withdrawing trifluoromethyl group at the 5-position directs incoming nucleophiles to the 3- and 2-positions. Sequential substitution (phenoxy first, cyano second) avoids steric clashes and ensures regioselectivity.

Analytical Characterization

Industrial-Scale Considerations

化学反应分析

Nucleophilic Aromatic Substitution

The chloro group at the 4-position of the phenoxy ring and the cyano group at the 2-position of the pyridine ring are potential sites for nucleophilic substitution.

Example Reaction Conditions and Products

Key Observations

-

The 4-chloro substituent on the phenoxy ring undergoes substitution with amines or alkoxides under basic conditions.

-

The cyano group at the 2-position deactivates the pyridine ring, requiring strong nucleophiles (e.g., azide) and catalysts like Cu(I) .

Hydrolysis Reactions

The cyano group can be hydrolyzed to carboxylic acid or amide derivatives under acidic or basic conditions.

Hydrolysis Pathways

| Reagents | Conditions | Product | References |

|---|---|---|---|

| H2SO4 (conc.), H2O, reflux | 24h | 2-Carboxy-5-(trifluoromethyl)pyridine derivative | |

| NaOH (aq.), H2O2, RT | 12h | 2-Carbamoyl-5-(trifluoromethyl)pyridine derivative |

Notes

-

Acidic hydrolysis yields carboxylic acids, while alkaline conditions with peroxides favor amide formation .

-

The trifluoromethyl group remains stable under these conditions .

Cross-Coupling Reactions

The chloro and cyano groups enable participation in Suzuki-Miyaura or Ullmann-type couplings.

Representative Reactions

Scope

-

The phenoxy ring’s chloro group participates in aryl-aryl couplings with boronic acids.

-

Limited reactivity at the pyridine ring due to electron-withdrawing substituents .

Stability Under Thermal and Oxidative Conditions

Functional Group Interactions

科学研究应用

Agrochemical Applications

One of the prominent applications of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile lies in the field of agrochemicals. Research indicates that derivatives of trifluoromethylpyridines, including this compound, are utilized as fungicides and herbicides. The trifluoromethyl group enhances the biological activity of the compounds, making them effective against a range of pests and diseases.

Case Study: Fungicidal Activity

A study published in Nature highlighted the synthesis of various trifluoromethylpyridines and their subsequent evaluation as fungicides. The research demonstrated that compounds with similar structures to 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile exhibited significant antifungal properties against pathogens affecting crops .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has potential applications due to its ability to interact with biological systems effectively. The presence of the pyridine ring and the trifluoromethyl group suggests that it may influence various biochemical pathways.

Anticancer Research

Recent studies have explored the anticancer properties of related trifluoromethylpyridines. For instance, compounds featuring similar structural motifs have been found to exhibit cytotoxic effects against several cancer cell lines. This suggests that 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile could be further investigated for its potential as an anticancer agent .

Synthetic Pathways

The synthesis of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves several steps, typically starting from commercially available precursors. The synthetic route often includes chlorination and fluorination processes that enhance its functional properties.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Chlorination | Introduction of chlorine to the aromatic ring |

| 2 | Fluorination | Addition of trifluoromethyl groups |

| 3 | Nitrilation | Formation of the carbonitrile group |

These synthetic methods are crucial for producing derivatives with tailored biological activities.

作用机制

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The carbonitrile group can participate in hydrogen bonding or other interactions with target proteins, influencing the compound’s overall activity.

相似化合物的比较

Key Observations:

Substituent Effects: The target compound’s 4-chloro-2-methylphenoxy group enhances lipophilicity compared to simpler analogs like 5-(trifluoromethyl)picolinonitrile . This may improve membrane permeability in bioactive applications.

Synthetic Complexity: The synthesis of trifluoromethylpyridine-carbonitriles often involves nucleophilic aromatic substitution or coupling reactions. For example, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile is synthesized via thiophosgene treatment of an amine precursor, achieving yields up to 95% . Substituents like phenoxy or benzyloxy groups (e.g., CAS 338791-80-3) may require tailored protecting-group strategies to avoid side reactions .

Physicochemical Properties :

- The target compound’s chloro and methyl substituents likely increase logP (lipophilicity) compared to unsubstituted analogs, impacting solubility and environmental persistence.

- Pyridalyl (CAS 179101-81-6), with a higher molecular weight (491.12) and dichloroallyloxy groups, exhibits insecticidal activity but is classified as a persistent organic pollutant .

生物活性

3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, known by its CAS number 338960-03-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 312.67 g/mol. The predicted boiling point is around 383.7 °C and it has a density of 1.43 g/cm³ .

Pharmacological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its effects on different cellular targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 2 | |

| Compound B | Escherichia coli | 4 | |

| Compound C | Candida albicans | 8 |

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids and are implicated in various cancer types .

Table 2: Enzyme Inhibition Data

The biological activity of 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is believed to stem from its ability to interact with specific protein targets within cells. The presence of the trifluoromethyl group enhances lipophilicity and may facilitate better cell membrane penetration, thereby increasing bioavailability and efficacy against target enzymes and pathogens .

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial efficacy of various pyridine derivatives, it was found that those with similar structural features to our compound exhibited significant antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to established antibiotics .

- Cancer Research : Another study highlighted the potential role of compounds like 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in cancer treatment through their inhibition of BCATs, suggesting a promising avenue for further research into metabolic modulation in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。